An In-Depth Technical Guide to the Physical Properties of 2-(4-Methylphenyl)indoline Oxalate
An In-Depth Technical Guide to the Physical Properties of 2-(4-Methylphenyl)indoline Oxalate
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction
In the landscape of modern medicinal chemistry and materials science, the indoline scaffold represents a privileged heterocyclic motif, forming the core of numerous biologically active compounds and functional materials. The strategic substitution of this scaffold allows for the fine-tuning of its physicochemical and pharmacological properties. The formation of salts, a cornerstone of drug development, further modifies these characteristics, impacting solubility, stability, and bioavailability. This guide provides a comprehensive technical overview of the physical properties of 2-(4-Methylphenyl)indoline oxalate, a compound of interest for researchers exploring the chemical space of substituted indolines.
This document moves beyond a simple data sheet, offering insights into the rationale behind the analytical methodologies used to characterize this molecule. It is designed to equip researchers with the foundational knowledge to not only understand the properties of this specific compound but also to apply these principles to the broader class of indoline derivatives.
Molecular Structure and Foundation
The subject of this guide, 2-(4-Methylphenyl)indoline oxalate, is an organic salt formed through the acid-base reaction between the basic indoline derivative, 2-(4-methylphenyl)indoline, and the dicarboxylic acid, oxalic acid. Understanding the individual components is paramount to predicting the properties of the resulting salt.
2-(4-Methylphenyl)indoline (The Free Base)
The free base is a substituted indoline, which is a bicyclic aromatic amine. The key structural features include the indoline nucleus (a benzene ring fused to a five-membered nitrogen-containing ring with a saturated 2,3-bond) and a 4-methylphenyl (p-tolyl) group at the 2-position.
Oxalic Acid and the Oxalate Dianion
Oxalic acid (ethanedioic acid) is the simplest dicarboxylic acid.[1][2][3] In the context of this salt, it acts as a proton donor. In its deprotonated form, it exists as the oxalate dianion (C₂O₄²⁻), which then forms an ionic bond with the protonated indoline.
Physicochemical Properties
The formation of the oxalate salt significantly alters the physical properties of the parent indoline. The following table summarizes the key physicochemical properties of 2-(4-Methylphenyl)indoline and oxalic acid, and provides predicted properties for the resulting oxalate salt.
| Property | 2-(4-Methylphenyl)indoline (Free Base) | Oxalic Acid (Dihydrate) | 2-(4-Methylphenyl)indoline Oxalate (Predicted) |
| Molecular Formula | C₁₅H₁₅N | C₂H₂O₄·2H₂O | C₁₅H₁₅N · C₂H₂O₄ |
| Molecular Weight | 209.29 g/mol | 126.07 g/mol [2] | 299.32 g/mol |
| Appearance | Likely a solid or oil at room temperature | White crystalline solid[1][2] | White to off-white crystalline solid |
| Melting Point | Not readily available; predicted to be lower than the salt | 101-102 °C (decomposes)[2][3] | Significantly higher than the free base, likely with decomposition |
| Solubility | Generally soluble in nonpolar organic solvents | Highly soluble in water and alcohol[2] | Increased solubility in polar solvents compared to the free base |
| pKa | (of the conjugate acid) Estimated to be around 4-5 | pKa1 = 1.25, pKa2 = 4.27 | Governed by the pKa of the indoline nitrogen and oxalic acid |
Synthesis of 2-(4-Methylphenyl)indoline Oxalate: An Experimental Protocol
The preparation of amine oxalate salts is a straightforward acid-base reaction.[4][5][6] This protocol outlines a general and reliable method for the synthesis of 2-(4-Methylphenyl)indoline oxalate from its constituent free base.
Diagram of the Synthetic Workflow
Caption: Workflow for the synthesis of 2-(4-Methylphenyl)indoline oxalate.
Step-by-Step Methodology
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Preparation of the Indoline Solution: Dissolve one equivalent of 2-(4-methylphenyl)indoline in a minimal amount of a suitable dry solvent, such as isopropyl alcohol (IPA) or ethanol.
-
Preparation of the Oxalic Acid Solution: In a separate flask, dissolve one equivalent of anhydrous oxalic acid in the same solvent. Gentle warming may be necessary to achieve full dissolution.
-
Salt Formation: Slowly add the oxalic acid solution dropwise to the stirring solution of the indoline at room temperature.
-
Precipitation: The oxalate salt will likely precipitate out of the solution as a white solid. If no precipitate forms immediately, the solution can be cooled in an ice bath to induce crystallization. The addition of a less polar co-solvent, like diethyl ether, can also promote precipitation.[4]
-
Isolation: Collect the solid precipitate by vacuum filtration.
-
Washing and Drying: Wash the collected solid with a small amount of cold diethyl ether to remove any unreacted starting materials. Dry the purified 2-(4-Methylphenyl)indoline oxalate under vacuum to a constant weight.
Causality in Experimental Choices: The choice of a dry alcohol as a solvent is crucial as it solubilizes both the nonpolar indoline free base and the polar oxalic acid, providing a homogenous medium for the reaction. The use of a non-polar solvent for washing is to remove impurities without dissolving the desired salt product.
Spectroscopic and Analytical Characterization
The identity and purity of the synthesized 2-(4-Methylphenyl)indoline oxalate can be confirmed through a suite of analytical techniques.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool to confirm the formation of the oxalate salt. The spectrum will exhibit characteristic peaks from both the indoline cation and the oxalate anion.
-
Indoline Cation:
-
Oxalate Anion:
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the molecular structure.
-
¹H NMR Spectroscopy:
-
The proton on the nitrogen of the indoline will be shifted downfield and may appear as a broad singlet.
-
The aromatic protons of the indoline and the 4-methylphenyl group will show characteristic splitting patterns in the aromatic region (typically 6.5-8.0 ppm).
-
The aliphatic protons on the indoline ring will appear in the upfield region.
-
The methyl group protons of the tolyl substituent will be a sharp singlet around 2.3-2.5 ppm.
-
-
¹³C NMR Spectroscopy:
Mass Spectrometry (MS)
Mass spectrometry will provide the molecular weight of the indoline free base. Under typical electrospray ionization (ESI) conditions in the positive ion mode, the spectrum will show a peak corresponding to the protonated indoline free base [M+H]⁺ at an m/z of approximately 210.12. The oxalate anion is not typically observed in positive ion mode.
Conclusion
This technical guide has provided a detailed examination of the physical properties of 2-(4-Methylphenyl)indoline oxalate. By understanding the characteristics of the individual components and the principles of salt formation, researchers can effectively synthesize, purify, and characterize this compound. The experimental protocols and analytical insights presented herein are intended to serve as a practical resource for scientists engaged in the exploration of novel indoline-based molecules for applications in drug discovery and materials science. The self-validating nature of the described analytical workflow ensures a high degree of confidence in the identity and purity of the target compound.
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